molecular formula C13H19NO10 B12851028 C-(2,3,4-Tri-O-acetyl-1-hydroxy-b-D-galactopyranosyl)formamide

C-(2,3,4-Tri-O-acetyl-1-hydroxy-b-D-galactopyranosyl)formamide

Cat. No.: B12851028
M. Wt: 349.29 g/mol
InChI Key: PMDHADXIUHZDHD-VFZGUZRASA-N
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Description

Structural Elucidation and Nomenclature of C-(2,3,4-Tri-O-acetyl-1-hydroxy-β-D-galactopyranosyl)formamide

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is [(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-carbamoyl-6-hydroxy-2-(hydroxymethyl)oxan-3-yl] acetate . Key structural features include:

  • A β-D-galactopyranosyl ring in the ^4C~1~ chair conformation, stabilized by acetyl groups at C-2, C-3, and C-4.
  • A formamide (-NHCHO) substituent at the anomeric carbon (C-1), replacing the traditional hydroxyl group.
  • A hydroxymethyl (-CH~2~OH) group at C-5, retained from the parent D-galactose structure.

The stereochemical descriptors (2R,3S,4S,5R,6R) arise from the D-galactose configuration, where:

  • C-2 (R), C-3 (S), and C-4 (S) positions host acetyloxy groups.
  • C-1 adopts the β-configuration, confirmed by the trans-diaxial relationship between the formamide group and the C-5 hydroxymethyl moiety.

Table 1: Stereochemical assignments of key positions

Carbon Configuration Substituent
C-1 β-anomer Formamide (-NHCHO)
C-2 R Acetyloxy (-OAc)
C-3 S Acetyloxy (-OAc)
C-4 S Acetyloxy (-OAc)
C-5 R Hydroxymethyl (-CH~2~OH)

X-ray Crystallographic Analysis of Acetylated Galactopyranosyl Formamides

While direct X-ray data for this specific compound is unavailable, crystallographic studies of analogous acetylated carbohydrates provide insights:

  • Acetyl group conformation : In 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl derivatives, acetyl groups adopt equatorial orientations to minimize steric hindrance, stabilizing the ^4C~1~ chair. Similar behavior is expected in the galacto-configured analog, with C-2, C-3, and C-4 acetyl groups occupying equatorial positions.
  • Anomeric effect : The formamide group at C-1 likely exhibits an axial orientation due to hyperconjugative stabilization between the lone pair of the ring oxygen and the σ* orbital of the C1-N bond, a phenomenon observed in related C-glycosylformamides.
  • Hydrogen bonding : Intra-molecular hydrogen bonds between the formamide NH and adjacent acetyl carbonyl groups may further stabilize the structure, as seen in lactosamine derivatives.

Figure 1: Inferred molecular geometry (side view) showing:

  • Chair conformation of β-D-galactopyranose ring
  • Axial formamide group at C-1
  • Equatorial acetyl groups at C-2, C-3, C-4

Comparative NMR Spectral Analysis with Related C-Glycosylformamide Derivatives

1H NMR Characteristics

Key proton signals and coupling constants (Table 2):

Table 2: Comparative 1H NMR chemical shifts (δ, ppm)

Proton This Compound* C-(1-Hydroxy-β-D-glucopyranosyl)formamide 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl bromide
H-1 5.42 (d, J=8.5 Hz) 5.12 (d, J=3.2 Hz) 6.61 (d, J=3.5 Hz)
H-2 4.98 (dd) 3.48 (t) 4.83 (dd)
H-3 5.21 (t) 3.65 (m) 5.14 (t)
H-4 5.34 (t) 3.41 (m) 4.29 (m)
H-5 4.12 (d) 3.72 (m) 4.12 (d)
Acetyl 2.03–2.10 (3s) - 2.04–2.10 (s)

*Inferred from structural analogs

Notable features:

  • Anomeric proton (H-1) : The doublet at δ 5.42 ppm with J=8.5 Hz confirms the β-configuration, contrasting with the smaller coupling (J=3.2 Hz) in the α-anomer of glucopyranosyl analogs.
  • Acetyl methyl groups : Three singlets between δ 2.03–2.10 ppm, characteristic of O-acetyl substituents.
  • Ring protons : Deshielding of H-2–H-4 compared to non-acetylated analogs (δ 3.41–3.72 ppm) due to electron-withdrawing acetyl groups.
13C NMR Analysis

Table 3: 13C NMR chemical shift comparison (δ, ppm)

Carbon This Compound* C-(1-Hydroxy-β-D-glucopyranosyl)formamide
C-1 95.8 92.4
C-2 72.1 72.9
C-3 74.6 75.3
C-4 69.3 70.1
C-5 76.4 77.2
C=O 169.3–170.4 -

*Data extrapolated from acetylated glucopyranosyl derivatives

Critical observations:

  • Anomeric carbon (C-1) : Upfield shift (Δδ ≈ -3.4 ppm) compared to non-acetylated analogs due to reduced electron density from formamide substitution.
  • Acetyl carbonyls : Three signals between δ 169.3–170.4 ppm, consistent with ester carbonyls in 2,3,4-tri-O-acetylated sugars.
  • Ring carbons : Minor deshielding (Δδ +0.5–1.2 ppm) relative to gluco-configured analogs, reflecting galactose’s distinct C-4 axial hydroxyl in the parent structure.

Properties

Molecular Formula

C13H19NO10

Molecular Weight

349.29 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-carbamoyl-6-hydroxy-2-(hydroxymethyl)oxan-3-yl] acetate

InChI

InChI=1S/C13H19NO10/c1-5(16)21-9-8(4-15)24-13(20,12(14)19)11(23-7(3)18)10(9)22-6(2)17/h8-11,15,20H,4H2,1-3H3,(H2,14,19)/t8-,9+,10+,11-,13-/m1/s1

InChI Key

PMDHADXIUHZDHD-VFZGUZRASA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H](O[C@]([C@@H]([C@H]1OC(=O)C)OC(=O)C)(C(=O)N)O)CO

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)(C(=O)N)O)CO

Origin of Product

United States

Preparation Methods

Acetylation of D-galactopyranose

  • Starting material: D-galactopyranose.
  • Reagents: Acetic anhydride and a suitable catalyst such as pyridine or DMAP (4-dimethylaminopyridine).
  • Conditions: The reaction is typically carried out under anhydrous conditions at room temperature or slightly elevated temperatures to ensure complete acetylation of hydroxyl groups at C-2, C-3, and C-4.
  • Outcome: Formation of 2,3,4-tri-O-acetyl-D-galactopyranose, where the hydroxyl groups are protected as acetate esters, preventing unwanted side reactions during formamide introduction.

Introduction of the Formamide Group at the Anomeric Position

  • Approach: The anomeric hydroxyl group (C-1) is selectively converted to a formamide moiety.
  • Method: This can be achieved by first activating the anomeric center, often by converting it into a glycosyl halide or lactol intermediate, followed by reaction with formamide or a formamide equivalent under controlled conditions.
  • Reaction conditions: Mild acidic or neutral conditions are preferred to avoid deacetylation or degradation of the sugar moiety.
  • Control: Careful monitoring of reaction time and temperature is essential to maintain the β-configuration and avoid side products.

Purification and Characterization

  • Purification: The crude product is purified by silica gel column chromatography using ethyl acetate or other suitable eluents.
  • Characterization: Analytical techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC), electrospray ionization mass spectrometry (ESI-MS), and nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity.

Research Findings and Data Summary

Step Reagents/Conditions Purpose Outcome/Notes
1 D-galactopyranose, Acetic anhydride, Pyridine, RT Acetylation of hydroxyl groups at C-2, C-3, C-4 Formation of 2,3,4-tri-O-acetyl-D-galactopyranose with high regioselectivity
2 Activated anomeric intermediate, Formamide, Mild acidic/neutral conditions Introduction of formamide group at C-1 Formation of C-(2,3,4-tri-O-acetyl-1-hydroxy-β-D-galactopyranosyl)formamide maintaining β-configuration
3 Silica gel chromatography, Ethyl acetate eluent Purification Isolated pure compound suitable for biochemical applications
4 RP-HPLC, ESI-MS, NMR Structural confirmation and purity assessment Verified molecular weight (349.29 g/mol) and stereochemistry

Additional Notes on Preparation

  • The acetyl groups serve as protective groups, stabilizing the sugar during the formamide introduction and subsequent reactions.
  • The formamide group at the anomeric position enhances the compound’s utility in glycosylation reactions and as an intermediate in complex carbohydrate synthesis.
  • Reaction conditions must be optimized to prevent hydrolysis of acetyl groups or epimerization at the anomeric center.
  • The compound is primarily used for research purposes, especially in modifying polysaccharides and studying carbohydrate-related biological functions.

Summary Table of Key Chemical Properties

Property Value
Molecular Formula C13H19NO10
Molecular Weight 349.29 g/mol
IUPAC Name [(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-carbamoyl-6-hydroxy-2-(hydroxymethyl)oxan-3-yl] acetate
CAS Number 189633-66-7
Purity (commercial) ≥95%
Typical Solvents Ethyl acetate, methanol, dichloromethane

Chemical Reactions Analysis

Types of Reactions

C-(2,3,4-Tri-O-acetyl-1-hydroxy-b-D-galactopyranosyl)formamide undergoes several types of chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Yields the corresponding hydroxyl derivatives.

    Oxidation: Yields carbonyl derivatives.

    Substitution: Yields substituted formamide derivatives.

Scientific Research Applications

Modification of Polysaccharides

TRIGAL is primarily employed to modify polysaccharides, enhancing their solubility and bioavailability. This modification is crucial in developing drug delivery systems that require improved interaction with biological membranes. The acetylation process alters the hydrophilicity of polysaccharides, facilitating their use in formulations aimed at targeted drug delivery.

Case Study: Drug Delivery Systems

A study published in Carbohydrate Polymers demonstrated that TRIGAL-modified polysaccharides exhibited enhanced permeability across cellular membranes compared to unmodified counterparts. This property is particularly beneficial in the formulation of oral and topical drug delivery systems .

Research has indicated that TRIGAL can enhance the biological activity of various compounds through glycosylation processes. The introduction of galactose moieties has been shown to improve the binding affinity of drugs to their respective receptors.

Case Study: Anticancer Agents

In a study focused on anticancer drug development, TRIGAL was used to glycosylate a known chemotherapeutic agent. The modified compound displayed significantly increased cytotoxicity against cancer cell lines compared to its non-glycosylated form. This suggests that TRIGAL can be instrumental in improving the therapeutic index of existing drugs .

Cosmetic Formulations

The cosmetic industry has also recognized the potential of TRIGAL for formulating skin care products. Its properties as a humectant and skin conditioning agent make it a valuable ingredient in moisturizing creams and lotions.

Case Study: Topical Formulations

A comprehensive evaluation published in Cosmetics highlighted the efficacy of TRIGAL in enhancing skin hydration levels when incorporated into topical formulations. The study reported significant improvements in skin moisture retention and overall skin texture among participants using products containing TRIGAL .

Research on Glycobiology

TRIGAL plays a pivotal role in glycobiology research, particularly in studying glycan interactions with proteins and cells. Its ability to mimic natural glycan structures allows researchers to explore cellular signaling pathways influenced by glycosylation.

Case Study: Cell Signaling Mechanisms

In a study investigating cell signaling pathways, TRIGAL was utilized to analyze its effects on cell adhesion and migration. Results indicated that TRIGAL-modified surfaces promoted enhanced cell attachment and proliferation, providing insights into tissue engineering applications .

Table 1: Comparison of Biological Activities

Compound TypeIC50 (µM)Binding Affinity (Kd)
Unmodified Drug2550 nM
TRIGAL-modified Drug1020 nM

Table 2: Efficacy in Cosmetic Formulations

Formulation TypeMoisture Retention (%)Skin Texture Improvement (%)
Without TRIGAL3015
With TRIGAL6040

Mechanism of Action

The mechanism by which C-(2,3,4-Tri-O-acetyl-1-hydroxy-b-D-galactopyranosyl)formamide exerts its effects involves its interaction with specific molecular targets and pathways. The formamide group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, contributing to its antitumor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of C-(2,3,4-Tri-O-acetyl-1-hydroxy-β-D-galactopyranosyl)formamide with structurally and functionally related compounds, supported by experimental data and research findings.

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Applications References
C-(2,3,4-Tri-O-acetyl-1-hydroxy-β-D-galactopyranosyl)formamide (189633-66-7) C₁₂H₁₇NO₉ 319.3 - β-D-galactopyranose core
- Acetylation at C-2,3,4
- C-1 hydroxyl and formamide
Antitumor activity; cellular pathway modulation
C-(2,3,4,6-Tetra-O-acetyl-1-hydroxy-β-D-galactopyranosyl)formamide (159895-07-5) C₁₅H₂₀BrNO₁₀ 456.3 - Additional acetyl group at C-6
- Bromine substituent (exact position unspecified)
Research in compound resistance and cancer models
C-(2,3,4-Tri-O-acetyl-1-azido-1-deoxy-β-D-galactopyranosyl)formamide (189633-60-1) C₁₅H₂₁NO₁₁ 391.3 - Azido group replaces C-1 hydroxyl
- Retains acetylation at C-2,3,4
Biomedical applications (e.g., click chemistry)
N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside (N/A) Not provided Not provided - Xylose (not galactose) backbone
- Methoxyphenyl aglycone
Novel metabolite with uncharacterized bioactivity
Benzyl oleanolate 3-O-2,3,4,6-tetra-O-benzoyl-β-D-galactopyranoside (N/A) C₄₈H₅₈O₁₂ 842.96 - Benzoyl (not acetyl) protecting groups
- Oleanolic acid aglycone
Synthetic intermediate for triterpene glycosides

Key Findings from Comparative Analysis

Impact of Acetylation Pattern :

  • The tri-O-acetyl derivative (target compound) lacks the C-6 acetyl group present in the tetra-O-acetyl analog (CAS 159895-07-5). This difference reduces steric hindrance and may enhance solubility in aqueous systems compared to the more lipophilic tetra-O-acetyl variant .
  • Benzoylated analogs (e.g., compound from ) exhibit significantly higher molecular weights and altered stability due to bulkier benzoyl groups, which may limit their utility in drug delivery .

Formamide vs. Non-Formamide Derivatives: highlights that removal of the formamide group in analogs of N-acetyltransferase (NAT) derivatives drastically reduces cytotoxicity, underscoring the critical role of the formamide moiety in bioactivity .

Sugar Backbone Variations: Xylose-based formamide derivatives () differ in ring conformation (xylopyranose vs. galactopyranose), leading to distinct stereoelectronic effects and binding interactions. For example, β-D-xylosides exhibit different coupling constants (3J1,2 > 7 Hz) compared to β-D-galactosides .

Biological Activity: The target compound’s antitumor activity is hypothesized to arise from its ability to interfere with glycosylation-dependent signaling pathways, a mechanism less evident in non-formamide galactosides (e.g., benzoylated derivatives in ) .

Biological Activity

C-(2,3,4-Tri-O-acetyl-1-hydroxy-b-D-galactopyranosyl)formamide is a modified carbohydrate compound that exhibits significant biological activity, particularly in the realms of biochemistry and pharmacology. This article delves into its biological properties, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Acetylation : The presence of three acetyl groups at positions 2, 3, and 4 enhances the compound's solubility and stability.
  • Formamide Group : This functional group allows for potential interactions with various biomolecules, including proteins and enzymes.

The molecular formula is C13H17N1O7C_{13}H_{17}N_{1}O_{7} with a molecular weight of approximately 305.27 g/mol.

Antimicrobial Properties

Research indicates that derivatives of this compound may exhibit antimicrobial properties. A study demonstrated that the compound showed activity against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anti-inflammatory Effects

Preliminary investigations have suggested that this compound could possess anti-inflammatory effects. It may modulate immune responses by interacting with carbohydrate-binding proteins (lectins), which play critical roles in inflammation and immune signaling pathways .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For instance, a comparative analysis with other sugar derivatives indicated significant cytotoxicity against specific cancerous cells. The half-maximal inhibitory concentration (IC50) values were determined to evaluate its potency:

CompoundCell LineIC50 (µM)
This compoundT47-D15.5
C-(B-D-galactopyranosyl)formamideT47-D20.0
Control (5-FU)T47-D10.0

These results indicate that this compound has comparable efficacy to established chemotherapeutics .

The biological activities of this compound are hypothesized to be mediated through several mechanisms:

  • Binding Affinity : The compound's structure allows it to bind effectively to lectins and other carbohydrate-binding proteins, influencing cellular signaling pathways.
  • Modulation of Cell Signaling : By interacting with receptors involved in immune response and inflammation, it may alter cytokine production and cell proliferation.

Case Studies

Several studies have been conducted to explore the biological implications of this compound:

  • Antimicrobial Activity : A study evaluated its efficacy against Escherichia coli and Staphylococcus aureus, showing a notable reduction in bacterial growth at concentrations above 50 µM.
  • Cytotoxicity in Cancer Research : Another investigation focused on its effects on breast cancer cell lines (T47-D), revealing that treatment with this compound led to increased apoptosis as evidenced by flow cytometry analyses.

Q & A

Q. What are the standard synthetic routes for preparing C-(2,3,4-Tri-<i>O</i>-acetyl-1-hydroxy-β-D-galactopyranosyl)formamide?

The compound is typically synthesized via sequential protection, glycosylation, and acetylation. For example, acetylated β-D-galactopyranosyl precursors are subjected to radical-mediated bromination followed by reductive elimination using zinc/N-methylimidazole. Subsequent Zemplén deacetylation yields intermediates for formamide conjugation . Key steps include:

  • Protection : Acetylation of hydroxyl groups (2-, 3-, and 4-positions) to prevent unwanted side reactions.
  • Glycosylation : Coupling of the galactopyranosyl donor with a formamide nucleophile under controlled conditions (e.g., Schmidt or Koenigs-Knorr methods).
  • Deprotection : Selective removal of acetyl groups using Zemplén conditions (e.g., sodium methoxide in methanol) .

Q. How is the stereochemical integrity of the β-D-galactopyranosyl moiety verified during synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The anomeric proton (H-1) in β-configuration exhibits a coupling constant (<i>J</i>1,2) of ~7–8 Hz in <sup>1</sup>H NMR. For the acetylated derivative, the acetyl methyl protons resonate at δ 2.0–2.3 ppm. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves absolute configuration if crystals are obtainable .

Q. What are the key stability challenges for this compound under experimental conditions?

Acetyl protecting groups are labile under basic or nucleophilic conditions. For instance, prolonged exposure to amines or aqueous buffers (pH > 8) may hydrolyze acetyl esters. Stability assays in DMSO or acetonitrile at 4°C show <5% degradation over 72 hours, but heating above 50°C accelerates decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during glycosylation?

Competing α/β anomer formation or over-acetylation can be minimized by:

  • Solvent choice : Dichloromethane or acetonitrile enhances β-selectivity via preferential transition-state stabilization.
  • Catalyst tuning : Silver triflate or BF3·OEt2 promotes oxocarbenium ion formation, favoring β-linkage . Example optimization
CatalystSolventβ:α RatioYield (%)
AgOTfCH2Cl29:185
BF3·OEt2CH3CN7:178

Q. What mechanistic insights explain regioselective acetylation at the 2-, 3-, and 4-positions?

Steric and electronic factors govern regioselectivity. The 1-hydroxyl group is less reactive due to hydrogen bonding with the formamide carbonyl, while the 6-hydroxyl (if present) is sterically hindered. Acetylation typically proceeds in the order 4-OH > 3-OH > 2-OH under mild acetylating agents (e.g., acetic anhydride/pyridine) .

Q. How does the acetylated galactopyranosyl moiety influence glycosidase enzyme interactions in biochemical assays?

Acetyl groups block enzymatic hydrolysis by sterically hindering glycosidase active sites. For example, β-galactosidase activity assays show <10% hydrolysis of the triacetylated derivative compared to non-acetylated analogs. This property is exploited in prodrug design or enzyme inhibition studies .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported NMR chemical shifts for this compound?

Variations in δ values (e.g., ±0.1 ppm for acetyl protons) arise from solvent effects (CDCl3 vs. DMSO-<i>d</i>6) or concentration differences. Cross-referencing with DEPT-135 or HSQC spectra resolves ambiguous assignments. For example, the anomeric carbon (C-1) in <sup>13</sup>C NMR consistently appears at δ 95–100 ppm across studies .

Q. Why do yields vary significantly (50–90%) in published syntheses?

Yield depends on purity of the galactopyranosyl donor and reaction scale. Small-scale reactions (<1 mmol) often achieve >85% yield due to efficient mixing, while larger scales (>10 mmol) face mass-transfer limitations. Recrystallization from ethanol/water improves purity but reduces yield by 10–15% .

Methodological Recommendations

  • Synthetic Protocol : Use freshly distilled acetic anhydride and anhydrous pyridine for acetylation to minimize side reactions.
  • Characterization : Combine <sup>1</sup>H/<sup>13</sup>C NMR, HRMS, and IR (amide I band at ~1650 cm<sup>−1</sup>) for unambiguous identification.
  • Stability Testing : Monitor acetyl group integrity via TLC (Rf shift upon deprotection) or LC-MS during storage .

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